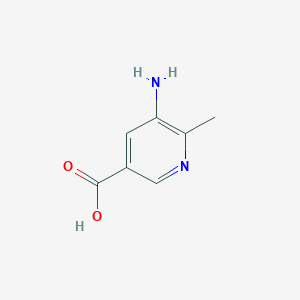

5-Amino-6-methylpyridine-3-carboxylic acid

Vue d'ensemble

Description

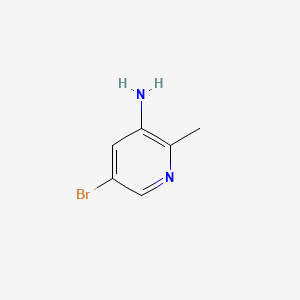

The compound 5-Amino-6-methylpyridine-3-carboxylic acid is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 5-Amino-6-methylpyridine-3-carboxylic acid, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

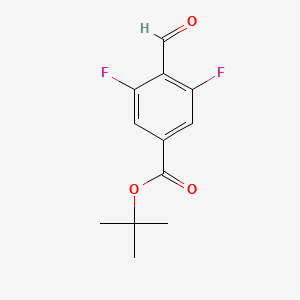

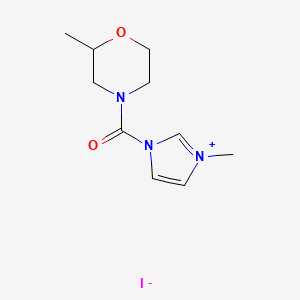

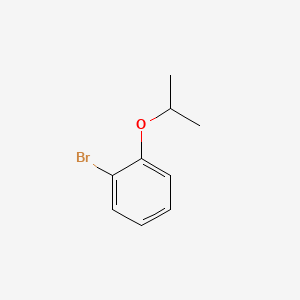

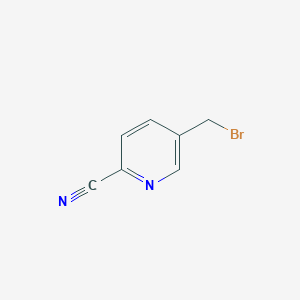

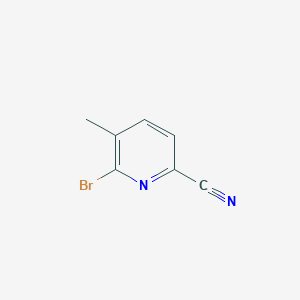

The synthesis of related pyridine derivatives involves various strategies, including nucleophilic substitution and electrocatalytic carboxylation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a multi-step process starting with methyl 2,6-difluoropyridine-3-carboxylate and methylamine, followed by regioselective reactions and bromination to yield the final product . Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid leads to the formation of 6-aminonicotinic acid, showcasing a method that could potentially be adapted for the synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the substituents on the pyridine ring. Co-crystallization studies of substituted salicylic acids with 4-aminopyridine reveal diverse supramolecular synthons and the influence of proton transfer from the carboxyl group to the pyridine nitrogen . This information suggests that the molecular structure of 5-Amino-6-methylpyridine-3-carboxylic acid would also be characterized by its ability to form hydrogen bonds and engage in proton transfer, affecting its crystalline structure and interactions.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is largely dependent on the functional groups attached to the pyridine ring. The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid demonstrates the versatility of these compounds in forming complex structures through nucleophilic substitution and carboalkoxylation reactions . These reactions are relevant to understanding the chemical behavior of 5-Amino-6-methylpyridine-3-carboxylic acid, as it may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure and the nature of their substituents. While the papers provided do not directly report on the properties of 5-Amino-6-methylpyridine-3-carboxylic acid, the synthesis and structural analysis of related compounds suggest that it would exhibit properties typical of aromatic amines and carboxylic acids, including the ability to form salts and participate in acid-base reactions .

Applications De Recherche Scientifique

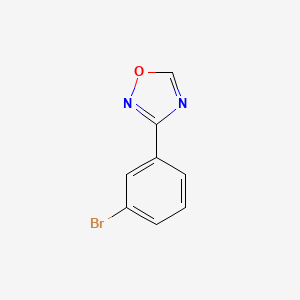

Synthesis of Ligands and Complexation

5-Amino-6-methylpyridine-3-carboxylic acid has been explored in the synthesis of various ligands. A study described the synthesis of mono-, bis-, and tris-tridentate ligands starting from a related compound, 5′-methyl-2,2′-bipyridine-6-carboxylic acid, which is suitable for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

Research has investigated the electrocatalytic carboxylation of related compounds to 5-Amino-6-methylpyridine-3-carboxylic acid, such as 2-amino-5-bromopyridine, with CO2. This process resulted in the formation of 6-aminonicotinic acid with high yield and selectivity (Feng, Huang, Liu, & Wang, 2010).

Hydration Products and Crystal Structure

A study on the hydration products of tetrachloro-N-(methyl-2-pyridyl)phthalic acids included 2-amino-6-methylpyridin-1-ium derivatives. It revealed how these compounds form two-dimensional networks of hydrogen-bonded ions, showcasing the potential of these compounds in crystallography (Waddell, Hulse, & Cole, 2011).

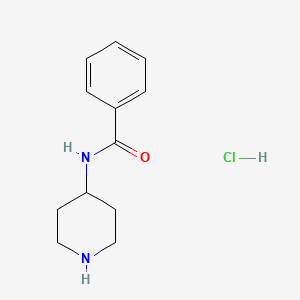

Synthesis and Characterization of Complexes

The synthesis and characterization of a novel amino salicylato salt derived from 2-amino-6-methylpyridine and its Cu(II) complex have been explored. This research has implications in understanding the inhibitory effects on human carbonic anhydrase isoenzymes, highlighting a potential biomedical application (Yenikaya et al., 2011).

Improved Synthesis Methods

Improved synthesis methods for compounds related to 5-Amino-6-methylpyridine-3-carboxylic acid have been developed. For instance, the improved synthesis of 5-methylpyridine-3-carboxylic acid, an intermediate of Rupatadine, was achieved through the oxidation of 3,5-lutidine (Xiong, 2005).

Propriétés

IUPAC Name |

5-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQUXBVINRXSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621432 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methylpyridine-3-carboxylic acid | |

CAS RN |

91978-75-5 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)